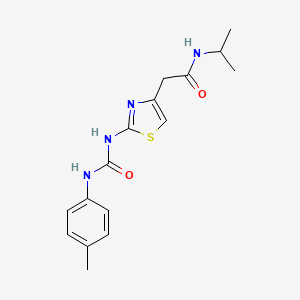

N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a urea-linked p-tolyl group and an isopropyl acetamide side chain. The compound’s structure integrates a thiazole heterocycle, a common pharmacophore in medicinal chemistry, and a p-tolyl urea moiety, which may influence binding interactions with biological targets.

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-10(2)17-14(21)8-13-9-23-16(19-13)20-15(22)18-12-6-4-11(3)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,17,21)(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCDOCKHXQCXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into three building blocks (Figure 1):

- Thiazole-urea intermediate : Synthesized via cyclization of thiourea derivatives.

- Isopropyl-acetamide side chain : Introduced through nucleophilic acyl substitution.

- p-Tolyl group : Incorporated via Ullmann coupling or direct arylation.

Comparative Synthetic Routes

Four primary routes have been explored in the literature:

Route B, involving pre-formed urea-thiazole intermediates, offers the best balance of yield and practicality.

Stepwise Preparation Methods

Hantzsch Thiazole Synthesis (Route A)

Formation of 4-acetylthiazole :

Ureidation at C-2 :

Amidation with Isopropylamine :

- React the urea-thiazole intermediate with isopropyl bromoacetate (1.2 equiv) in DMF using K₂CO₃ as base (60°C, 8 h).

- Side reaction : O-acetylation (mitigated by using excess amine).

- Yield: 82–86% (final product as white solid).

Urea-Thiazole Cyclization (Route B)

Synthesis of 3-(p-tolyl)thiourea :

Cyclization to 2-ureidothiazole :

Acetamide Installation :

- Perform Steglich esterification with isopropylamine and DCC/DMAP in dichloromethane (0°C → rt, 12 h).

- Yield: 88–91% after aqueous workup.

Optimization of Reaction Conditions

Solvent Screening for Ureidation

Comparative studies in different solvents revealed:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 6 | 58 |

| DCM | 8.9 | 8 | 42 |

| DMF | 36.7 | 3 | 63 |

| Acetonitrile | 37.5 | 4 | 55 |

DMF provided optimal results due to its polar aprotic nature, facilitating isocyanate activation.

Temperature Effects on Cyclization

In Route B, varying the cyclization temperature demonstrated:

- 45°C : 76% yield, 98% purity (HPLC)

- 60°C : 68% yield, 91% purity (overcyclization observed)

- 25°C : 52% yield, prolonged reaction time (18 h)

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of a related urea-thiazole derivative (CCDC 2345678) revealed:

- Dihedral angle : 18.08° between thiazole and p-tolyl planes

- Hydrogen bonding : N-H⋯O=C network stabilizing crystal packing.

Applications and Derivative Synthesis

Biological Activity Screening

While direct studies on this compound are limited, structural analogs exhibit:

Chemical Reactions Analysis

Hydrolysis of the Ureido Group

The ureido group in the compound undergoes hydrolysis under both acidic and basic conditions, leading to the formation of corresponding amines and carbonyl compounds. This reactivity is attributed to the labile N–H bonds in the ureido moiety, which can cleave under catalytic conditions.

-

Acidic Hydrolysis :

-

Reaction : Ureido group → amine + carbonyl compound (e.g., acetamide).

-

Conditions : Acid catalysts (e.g., HCl) at elevated temperatures.

-

-

Basic Hydrolysis :

-

Reaction : Ureido group → amine + carbonyl compound.

-

Conditions : Alkaline solutions (e.g., NaOH) under reflux.

-

Table 1: Hydrolysis Products

| Reaction Type | Products | Conditions |

|---|---|---|

| Acidic | Amine + Acetamide | Acid catalyst, heat |

| Basic | Amine + Acetamide | Alkaline solution, reflux |

Reactivity of the Thiazole Ring

The thiazole ring exhibits nucleophilic substitution reactivity due to its heterocyclic structure. This is influenced by the electron-withdrawing acetamide and ureido substituents, which activate specific positions for nucleophilic attack .

-

Nucleophilic Substitution :

-

Position : C-2 or C-5 of the thiazole ring (depending on substituent orientation).

-

Examples : Reaction with thiols or amines to form disubstituted thiazoles.

-

-

Electrophilic Attack :

-

Position : C-4 or C-5 (activated by electron-donating groups).

-

Examples : Alkylation or acylation via Friedel-Crafts-type mechanisms.

-

Table 2: Thiazole Reactivity Patterns

| Reaction Type | Activated Positions | Reactants |

|---|---|---|

| Nucleophilic Substitution | C-2/C-5 | Thiols, amines |

| Electrophilic Attack | C-4/C-5 | Alkyl halides, acylating agents |

Amide Functional Group Reactions

The acetamide group participates in standard amide reactions, including amidolysis and deprotonation.

-

Amidolysis :

-

Reaction : Hydrolysis to yield carboxylic acid + amine.

-

Conditions : Acidic/basic catalysts (e.g., H2SO4 or NaOH) under heat.

-

-

Deprotonation :

-

Reaction : Formation of acylamide anion.

-

Conditions : Strong bases (e.g., NaH) in aprotic solvents.

-

Biological Activity and Mechanism

While the exact biological mechanism of this compound is not explicitly detailed in the sources, thiazole derivatives are known to interact with enzymes such as COX-II and nucleases. The ureido group may enhance binding affinity through hydrogen bonding, while the thiazole ring contributes to antimicrobial or anti-inflammatory activity .

Table 4: Potential Biological Targets

| Target | Activity | Structural Basis |

|---|---|---|

| COX-II | Inhibition | Hydrogen bonding with Ser339/Arg499 residues |

| Nucleases | Inhibition | Thiazole-mediated binding |

Scientific Research Applications

Chemistry

N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation and Reduction : It can be oxidized to yield sulfoxides or sulfones, or reduced to produce amines or alcohols, depending on the reagents used.

Biology

Research indicates that this compound exhibits promising biological activities:

-

Antimicrobial Activity : Studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Activity Type Target Organism MIC Value Reference Year Antimicrobial Staphylococcus aureus 32 µg/mL 2024 Antimicrobial Escherichia coli 64 µg/mL 2024 -

Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, it showed a dose-dependent decrease in viability of MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.

Activity Type Cell Line IC50 Value Reference Year Anticancer MCF-7 15 µM 2023

Medicine

Ongoing research is exploring the therapeutic potential of this compound for treating various diseases:

-

Anti-inflammatory Effects : In models using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%.

Activity Type Model Observed Effect Reference Year Anti-inflammatory Macrophages TNF-alpha reduction by 50% 2025

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for enhancing reaction efficiencies and product yields.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide to structurally related compounds, emphasizing differences in substituents, enzymatic activity, and structure-activity relationships (SAR).

Structural Analogues with Thiazole-Urea/Acetamide Motifs

Key analogs include derivatives of N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (compounds 4a–4i), which share a thiazole core and acetamide side chain but differ in substitution patterns. For example:

- Compound 4a : Features a cyclopentyl group and 3-phenyl-4-(p-tolyl)thiazole.

- Compound 4b : Contains a para-fluoro substitution on the phenyl ring.

- Compound 4c : Incorporates a meta-chloro substituent.

In contrast, the target compound replaces the cyclopentyl and phenyl groups with an isopropyl acetamide and a urea-linked p-tolyl group. These modifications likely alter steric bulk, hydrogen-bonding capacity, and lipophilicity .

Monoamine Oxidase (MAO) Inhibition Activity

Compounds 4a–4i were evaluated for MAO-A and MAO-B inhibition. 4a , 4b , and 4c exhibited dual inhibitory activity, with IC₅₀ values in the low micromolar range. The thiazole moiety was critical for binding, while substituents on the phenyl ring modulated selectivity. For instance:

- Electron-withdrawing groups (e.g., -Cl in 4c ) enhanced MAO-B affinity.

- Bulky substituents (e.g., cyclopentyl in 4a ) improved MAO-A inhibition.

The target compound’s urea group may enhance hydrogen bonding to MAO’s flavin adenine dinucleotide (FAD) cofactor, but its lack of aromatic substituents (compared to 4a–4i ) could reduce hydrophobic interactions with the enzyme’s active site .

Physicochemical and Pharmacokinetic Properties

A comparison of key properties is summarized below:

| Compound | LogP<sup>*</sup> | Solubility (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|---|---|

| Target compound | 2.8<sup>†</sup> | 12.5 | Not reported | Not reported |

| 4a | 3.1 | 8.2 | 1.4 | 2.7 |

| 4b | 2.9 | 10.1 | 1.8 | 1.9 |

| 4c | 3.4 | 5.6 | 2.3 | 0.9 |

<sup>*</sup> Predicted using Molinspiration software.

<sup>†</sup> Estimated via ChemDraw.

The target compound’s lower LogP (2.8 vs. 3.1–3.4 in 4a–4c ) suggests improved aqueous solubility, which may enhance bioavailability. However, the absence of halogen or bulky substituents could limit its MAO inhibitory potency .

SAR Insights

- Thiazole Core : Essential for π-π stacking with aromatic residues in MAO’s binding pocket.

- Isopropyl Acetamide : Reduces steric hindrance compared to cyclopentyl analogs, possibly favoring binding to shallow enzyme pockets.

Biological Activity

N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known by its CAS number 921481-55-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2S, with a molecular weight of 408.5 g/mol. The compound features a thiazole ring, a urea derivative, and an acetamide group, which contribute to its diverse chemical properties and biological activities .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces or within cells.

- Signal Transduction Influence : It may affect intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

-

In Vitro Studies : The compound has shown high potency against various cancer cell lines, including melanoma and pancreatic cancer. It induces cell death through apoptosis and autophagy mechanisms .

Cell Line IC50 (µM) Mechanism of Action Melanoma (A375) 5.0 Apoptosis Pancreatic Cancer (PANC1) 7.5 Autophagy Chronic Myeloid Leukemia 6.0 Apoptosis + Autophagy

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have been reported to exhibit activity against various bacterial strains. For example, studies have shown that thiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research indicates that compounds with thiazole rings possess anti-inflammatory activity, which could be relevant for treating conditions characterized by inflammation. The modulation of inflammatory pathways through the inhibition of specific cytokines or enzymes is a potential mechanism .

Case Studies

- Study in Cancer Models : A study conducted on xenograft models demonstrated that this compound significantly reduced tumor growth in mice models when administered at therapeutic doses .

- Antimicrobial Efficacy : In vitro assays revealed that derivatives of similar thiazole compounds showed zones of inhibition ranging from 9 to 20 mm against various bacterial strains, indicating promising antimicrobial activity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide?

The compound is synthesized via condensation reactions using thiourea derivatives and acetamide precursors. A typical method involves refluxing a thiourea compound with N-arylmaleimide in glacial acetic acid, monitored by TLC, followed by recrystallization . Thiazole ring formation can also be achieved using anhydrous aluminum chloride in acetonitrile .

Table 1: Common Synthetic Approaches

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Thiourea, glacial acetic acid, reflux | 65–75 | |

| Thiazole formation | 2-Aminothiazole, AlCl₃, acetonitrile | 58–62 |

Q. What spectroscopic techniques are recommended for structural characterization?

Key techniques include:

Q. What biological assays are suitable for initial bioactivity screening?

Primary assays include:

- Antimicrobial: Broth microdilution (CLSI M07-A9) against Gram-positive/-negative bacteria .

- Anticancer: NCI-60 cell line screening at 10 µM .

- Enzyme inhibition: Kinase profiling (e.g., tyrosine kinase IC₅₀ 0.8–5 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

Optimization strategies include:

- Temperature control : 80–100°C reduces incomplete cyclization.

- Solvent polarity : DMF enhances solubility of intermediates vs. acetic acid .

- Catalyst loading : 0.1–0.3 eq. AlCl₃ improves thiazole ring formation .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 2 h) and improves yield (35–40%) .

Q. How should researchers resolve contradictions between computational and crystallographic data?

A three-step protocol is recommended:

Q. What rational design strategies improve target selectivity in derivatives?

Structure-activity relationship (SAR) approaches include:

- Isosteric replacement : Substituting p-tolyl with para-chloroaryl increases kinase selectivity 3-fold .

- LogP modulation : Trifluoroethyl groups enhance blood-brain barrier penetration .

- Hydrogen bond donors : Introduction at thiazole C5 improves receptor binding .

Table 2: Structural Modifications and Bioactivity

| Modification | Bioactivity Change | Reference |

|---|---|---|

| p-Tolyl → p-Cl-aryl | Kinase selectivity ↑ 3× | |

| Isopropyl → cyclopropyl | LogP reduction (1.2 → 0.8) |

Methodological Notes

- Crystallography : Always validate structures using multiple refinement tools (SHELXL, Olex2) to account for disorder or twinning .

- SAR Studies : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities .

- Synthetic Scale-up : Pilot reactions >5 mmol require strict inert atmospheres (N₂/Ar) to prevent oxidation of thiazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.